molecular formula C20H17N5O3S B11457735 8-(3-methoxyphenyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(3-methoxyphenyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11457735
M. Wt: 407.4 g/mol
InChI Key: FWPXRCKYZDYTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(3-methoxyphenyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex heterocyclic compound that features a unique combination of methoxyphenyl, dimethyl, and thiophenyl groups attached to an imidazo[1,2-g]purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-methoxyphenyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazo[1,2-g]purine core, followed by the introduction of the methoxyphenyl and thiophenyl groups through various substitution reactions. Key steps may include:

    Formation of the imidazo[1,2-g]purine core: This can be achieved through cyclization reactions involving appropriate precursors such as purine derivatives and imidazole.

    Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions using methoxybenzene derivatives.

    Attachment of the thiophenyl group: This can be done through cross-coupling reactions such as Suzuki-Miyaura coupling, using thiophene boronic acid and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

8-(3-methoxyphenyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

8-(3-methoxyphenyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-(3-methoxyphenyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-methoxyphenyl)-1,3-dimethyl-7-(thiophen-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H17N5O3S

Molecular Weight

407.4 g/mol

IUPAC Name

6-(3-methoxyphenyl)-2,4-dimethyl-7-thiophen-2-ylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C20H17N5O3S/c1-22-17-16(18(26)23(2)20(22)27)24-11-14(15-8-5-9-29-15)25(19(24)21-17)12-6-4-7-13(10-12)28-3/h4-11H,1-3H3

InChI Key

FWPXRCKYZDYTSE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC(=CC=C4)OC)C5=CC=CS5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.